N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 891144-44-8) is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole-tethered cinnamamides. This heterocyclic scaffold, with a molecular formula of C19H17N3O2 and a molecular weight of 319.36 g/mol, incorporates a cinnamamide pharmacophore linked to a 5-aryl-1,3,4-oxadiazole ring.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 891144-44-8
Cat. No. B2530492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
CAS891144-44-8
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)C
InChIInChI=1S/C19H17N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-9+
InChIKeyJPBWQAPMBZQWIP-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 891144-44-8): Chemical Class and Baseline Characteristics


N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 891144-44-8) is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole-tethered cinnamamides [1]. This heterocyclic scaffold, with a molecular formula of C19H17N3O2 and a molecular weight of 319.36 g/mol, incorporates a cinnamamide pharmacophore linked to a 5-aryl-1,3,4-oxadiazole ring . The compound is commercially available as a research reagent, typically at ≥95% purity, and has been referenced as a potential inhibitor of NADPH oxidase and a protein kinase modulator . Its structural features position it within a broader class of oxadiazole-cinnamamide hybrids being investigated for anticancer, anti-inflammatory, and antimicrobial applications [1].

Why Generic Substitution Fails for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: The Criticality of Aryl Substitution Pattern


In-class substitution of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is unreliable due to the exquisite sensitivity of the 1,3,4-oxadiazole-cinnamamide scaffold to aryl ring substitution patterns. Structure-activity relationship (SAR) analysis of related hybrids demonstrates that the position and electronic nature of substituents on the 5-aryl ring of the oxadiazole directly modulate anticancer potency, with electron-withdrawing groups positively influencing activity [1]. The specific 2,4-dimethylphenyl substitution on the oxadiazole ring of this compound creates a unique steric and electronic environment distinct from its positional isomers (e.g., 2,5-dimethylphenyl analog, CAS 891118-02-8) or other aryl variants . This differentiation is non-trivial for procurement decisions where specific target engagement or selectivity profiles are required. The absence of publicly available head-to-head comparative data for this specific compound, however, necessitates that procurement be based on its defined chemical identity and the class-level evidence rather than assumed functional superiority over close analogs .

Quantitative Differentiation Evidence for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: Comparative Analysis Against Closest Analogs


Positional Isomer Differentiation: 2,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Substitution on the Oxadiazole Ring

The target compound (CAS 891144-44-8) bears a 2,4-dimethylphenyl group at the 5-position of the 1,3,4-oxadiazole ring, distinguishing it from the commercially available positional isomer N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 891118-02-8) . In the broader class of 1,3,4-oxadiazole-cinnamamide hybrids evaluated by Rasras et al. (2025), aryl substitution patterns directly influenced anticancer activity, with the most potent compound (compound 8) achieving an IC50 of 1.08 µM against MCF-7 cells [1]. While neither the 2,4- nor the 2,5-dimethylphenyl variant was explicitly characterized in that study, the SAR trend indicates that shifting a methyl group from the para to the meta position relative to the oxadiazole attachment point alters both steric bulk distribution and electronic conjugation, which can be expected to modulate target binding [1].

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

NADPH Oxidase Inhibitor Annotation: Class-Level Functional Assignment for Inflammatory Disease Models

The compound is annotated by Toronto Research Chemicals (distributed via Labmix24) as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, and is described as useful in the treatment of various inflammatory diseases . This functional categorization is supported by references to general NADPH oxidase inhibitor studies, including Impellizzeri et al. (2011, Biochem. Pharmacol., 81, 636), which demonstrated that the NADPH oxidase inhibitor apocynin attenuated acute lung inflammation in a mouse model of carrageenan-induced pleurisy [1]. However, it is critical to note that the referenced studies evaluated apocynin, not the target compound itself; thus, the NADPH oxidase inhibitory activity of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide remains a class-based vendor annotation without direct confirmatory data in public literature [2].

Inflammation NADPH Oxidase Reactive Oxygen Species

Anticancer Activity Potential: Class-Level Evidence from 1,3,4-Oxadiazole-Cinnamamide Hybrids

The 1,3,4-oxadiazole-cinnamamide hybrid class has demonstrated measurable anticancer activity. In the Rasras et al. (2025) study of 19 related hybrids (compounds 5–23), the most potent analog (compound 8) achieved an IC50 of 1.08 µM against MCF-7 breast cancer cells, while compound 23 showed 30.23% inhibition against MCF-7 and compound 21 exhibited 30.99% inhibition against PC-3 prostate cancer cells [1]. Importantly, none of the tested compounds exhibited cytotoxicity toward normal cells, suggesting a favorable selectivity window for this scaffold [1]. The target compound, bearing a 2,4-dimethylphenyl substitution, was not explicitly among the characterized analogs; thus, its specific potency remains unquantified. However, the SAR trend from this study indicates that electron-withdrawing groups enhance activity, while the effect of electron-donating methyl substituents (as in this compound) may result in moderate potency [1].

Anticancer Cytotoxicity MTT Assay

Optimal Application Scenarios for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide Based on Available Evidence


Exploratory Anticancer Screening in 1,3,4-Oxadiazole-Cinnamamide SAR Campaigns

This compound is best deployed as part of a systematic SAR exploration of the 5-aryl substitution on the 1,3,4-oxadiazole ring. The Rasras et al. (2025) study established that this scaffold can yield compounds with IC50 values as low as 1.08 µM against MCF-7 cells with no cytotoxicity to normal cells [1]. Including the 2,4-dimethylphenyl variant in a screening panel alongside its 2,5-dimethylphenyl isomer (CAS 891118-02-8) and other aryl-substituted analogs would enable direct quantification of the positional isomer effect on anticancer potency. This application leverages the compound's defined chemical identity as a SAR probe rather than assuming pre-validated potency.

NADPH Oxidase Inhibition Hypothesis Testing in Inflammatory Disease Models

Based on the vendor annotation as an NADPH oxidase inhibitor [1], this compound may be considered for pilot studies in in vitro ROS production assays (e.g., neutrophil NADPH oxidase assays) or in vivo models of inflammation, such as carrageenan-induced pleurisy or zymosan-induced shock, where the reference inhibitor apocynin has demonstrated efficacy [2]. However, users must confirm inhibitory activity through dose-response experiments, as the annotation lacks compound-specific quantitative validation. The compound's oxadiazole-cinnamamide scaffold represents a chemotype distinct from the catechol-based apocynin, offering potential differentiation in selectivity or pharmacokinetic properties if activity is confirmed.

Computational Chemistry and Molecular Docking Studies on Oxadiazole-Containing Ligands

The compound is suitable for in silico studies, including DFT calculations and molecular docking simulations, which have been successfully applied to related 1,3,4-oxadiazole-cinnamamide hybrids to correlate chemical descriptors (e.g., HOMO-LUMO gap, chemical hardness) with biological activity [1]. The specific 2,4-dimethylphenyl substitution provides a defined electronic and steric input for computational models predicting target binding to proteins such as thymidine phosphorylase (PDB ID: 1UOU) or NADPH oxidase subunits. This scenario requires no prior biological validation and can be pursued with the compound as a high-purity (>95%) computational standard.

Quote Request

Request a Quote for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.